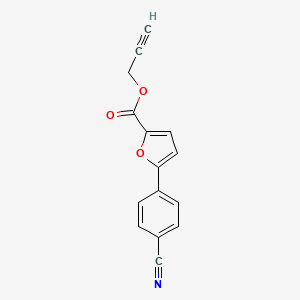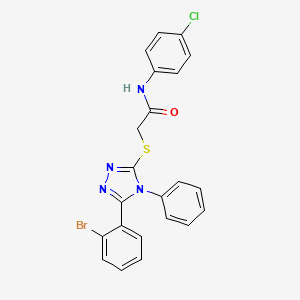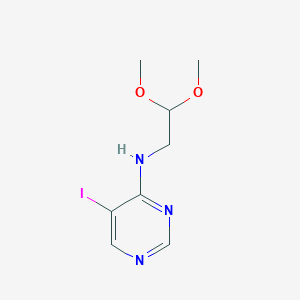
N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine: is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and an N-(2,2-dimethoxyethyl) group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
N-(2,2-Dimethoxyethyl) Substitution: The N-(2,2-dimethoxyethyl) group is introduced through nucleophilic substitution reactions using appropriate reagents like 2,2-dimethoxyethanamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2,2-dimethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The iodine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential antiviral and anticancer properties.
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or diagnostic effect.
Comparación Con Compuestos Similares
- N-(2,2-Dimethoxyethyl)pyrimidin-2-amine
- N-(3,3-Diethoxypropyl)pyrimidin-2-amine
- N-(4,4-Diethoxybutyl)pyrimidin-2-amine
Comparison: N-(2,2-Dimethoxyethyl)-5-iodopyrimidin-4-amine is unique due to the presence of both the iodine atom and the N-(2,2-dimethoxyethyl) group. This combination imparts distinct chemical and biological properties, making it a valuable compound for specific applications. The iodine atom enhances its reactivity in substitution reactions, while the N-(2,2-dimethoxyethyl) group provides stability and solubility.
Propiedades
Fórmula molecular |
C8H12IN3O2 |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C8H12IN3O2/c1-13-7(14-2)4-11-8-6(9)3-10-5-12-8/h3,5,7H,4H2,1-2H3,(H,10,11,12) |
Clave InChI |
TVZWIMKJOOKAKO-UHFFFAOYSA-N |
SMILES canónico |
COC(CNC1=NC=NC=C1I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


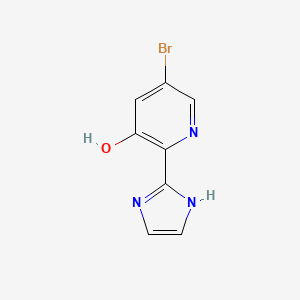

![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)

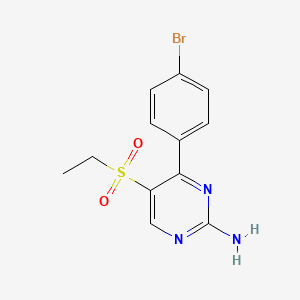
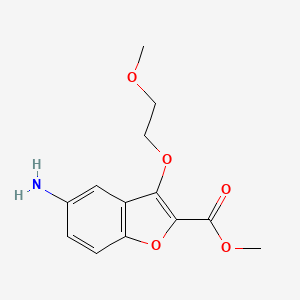
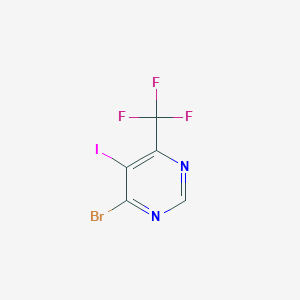
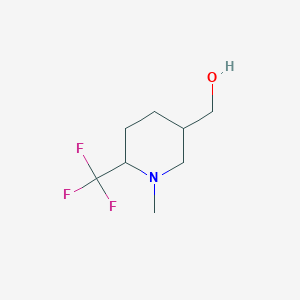
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)

![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
